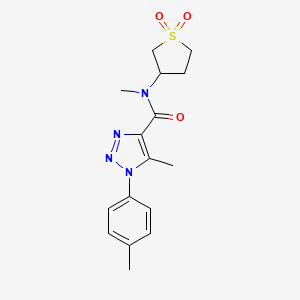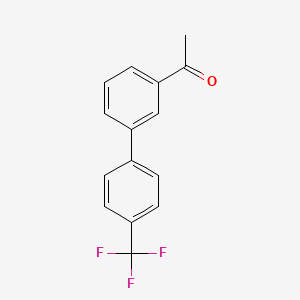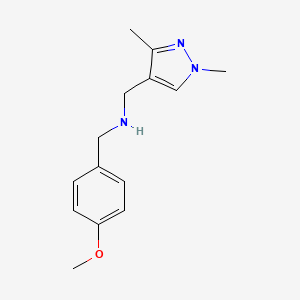![molecular formula C14H16FN3O B2897488 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline CAS No. 2198768-30-6](/img/structure/B2897488.png)
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn considerable attention in the field of medicinal chemistry due to their diverse therapeutic applications . This compound, in particular, has been studied for its potential use in various scientific research areas.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an anticancer agent, showing promising results in inhibiting the growth of various cancer cell lines . In medicine, it is being explored for its potential therapeutic effects in treating diseases like cancer and inflammation. Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
将来の方向性
準備方法
The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves several synthetic routes. Common methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . These methods are employed to install various active groups onto the quinazoline moiety, enhancing its biological activities. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazoline core or the attached functional groups.
作用機序
The mechanism of action of 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in cell proliferation and survival, making it effective against cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve key signaling pathways related to cell growth and apoptosis.
類似化合物との比較
7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline is unique compared to other quinazoline derivatives due to its specific functional groups and their positions on the quinazoline core. Similar compounds include other quinazoline derivatives like erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, which are also known for their anticancer properties . the presence of the fluoro and pyrrolidinyl groups in this compound gives it distinct chemical and biological properties that make it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
7-fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVPXZXZMNPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)


![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)
![N-(2-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2897411.png)


![4-cyano-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2897414.png)

![3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2897416.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)

